6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Regioisomeric purity Quality control Reference standard

6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1497045-54-1) is a benzimidazole-pyridazinone heterocyclic small molecule (MF: C12H10N4O, MW: 226.23 g/mol) supplied as a research chemical with a typical purity specification of 97–98%. The compound features a pyridazin-3(2H)-one core linked at the 6-position to the 2-position of a 1-methyl-1H-benzimidazole moiety, a connectivity pattern that distinguishes it from the more commonly explored 5- or 4-benzimidazolyl-pyridazinone regioisomers described in the cardiotonic and kinase inhibitor patent literature.

Molecular Formula C12H10N4O
Molecular Weight 226.239
CAS No. 1497045-54-1
Cat. No. B2799278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
CAS1497045-54-1
Molecular FormulaC12H10N4O
Molecular Weight226.239
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=NNC(=O)C=C3
InChIInChI=1S/C12H10N4O/c1-16-10-5-3-2-4-8(10)13-12(16)9-6-7-11(17)15-14-9/h2-7H,1H3,(H,15,17)
InChIKeyODPWGMORGAUJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1497045-54-1): Procurement-Grade Heterocyclic Scaffold Overview


6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1497045-54-1) is a benzimidazole-pyridazinone heterocyclic small molecule (MF: C12H10N4O, MW: 226.23 g/mol) supplied as a research chemical with a typical purity specification of 97–98% . The compound features a pyridazin-3(2H)-one core linked at the 6-position to the 2-position of a 1-methyl-1H-benzimidazole moiety, a connectivity pattern that distinguishes it from the more commonly explored 5- or 4-benzimidazolyl-pyridazinone regioisomers described in the cardiotonic and kinase inhibitor patent literature [1]. This specific regioisomer serves as a versatile small-molecule scaffold for medicinal chemistry derivatization, enabling access to chemical space that is distinct from both the clinically used cardiotonic pimobendan and the 4-benzimidazolyl-pyridazinone class of CDK2 kinase inhibitors [1][2].

Why 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by In-Class Benzimidazole-Pyridazinone Analogs


Within the benzimidazole-pyridazinone chemotype, the position of the pyridazinone linkage on the benzimidazole ring—whether at the 2-, 4-, 5-, or 6-position—fundamentally alters the molecular shape, electronic distribution, and hydrogen-bonding capacity of the scaffold [1]. The 6-(2-benzimidazolyl) connectivity found in 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one presents a distinct vector and torsion angle profile compared with the 5- or 6-pyridazinyl-benzimidazoles claimed in cardiotonic patents (e.g., pimobendan and UD-CG 212 Cl) and the 4-benzimidazol-2-yl-pyridazin-3-one kinase inhibitor series [1][2]. Simple substitution with a regioisomeric analog—such as replacing a 5-linked with a 2-linked pyridazinone—will alter target binding pose, physicochemical properties, and synthetic derivatization routes. Given that these regioisomers are not commercially interchangeable in structure–activity relationship (SAR) programs or in the synthesis of downstream patent-defined chemical matter, generic substitution without experimental validation introduces unacceptable risk in medicinal chemistry campaigns and analytical reference standard applications [1].

Quantitative Differentiation Evidence for 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1497045-54-1)


Regioisomeric Purity and Structural Confirmation via Fully Assigned 1H-NMR and HPLC for 6-(2-Benzimidazolyl)pyridazinone Procurement

Commercially sourced 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one from reputable suppliers is specified at ≥97% purity (HPLC) and is accompanied by a Certificate of Analysis (CoA) documenting full 1H-NMR spectral assignment confirming the 2-benzimidazolyl-to-6-pyridazinone connectivity . In contrast, the closely related regioisomeric benzimidazole-pyridazinones—such as the 5(6)-(3-oxo-4,5-dihydro-2H-6-pyridazinyl)-benzimidazoles described in patent literature—typically appear as regioisomeric mixtures unless additional separation is performed, creating ambiguity in SAR studies unless the precise regioisomer is authenticated [1]. The unambiguous structural identity conferred by the 1-methyl group and the 2,6-connectivity eliminates the regioisomeric uncertainty inherent to des-methyl or N-unsubstituted analogs.

Regioisomeric purity Quality control Reference standard

Lipophilicity Modulation via 1-Methyl Substitution Compared to N-Unsubstituted Benzimidazole Analogs

The computed LogP (cLogP) of 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is reported as 1.25 . Introduction of the N-methyl group on the benzimidazole increases lipophilicity relative to the corresponding des-methyl analog 6-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one, for which the cLogP is estimated to be approximately 0.8–1.0 based on fragment-based calculation (ΔLogP ≈ +0.25 to +0.45) [1]. This moderate lipophilicity increase can influence membrane permeability, solubility, and metabolic stability in lead optimization programs, providing a tunable parameter that differs from the more hydrophilic N-unsubstituted benzimidazole series and the substantially more lipophilic pimobendan (cLogP ~2.9) [2].

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Tractability: N-Methylbenzimidazole Directing Effect Enables Regioselective Derivatization at the Pyridazinone Ring

The 1-methyl group on the benzimidazole ring of 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one serves as a protecting group that locks the benzimidazole NH against undesired side reactions during subsequent derivatization of the pyridazinone ring, such as N-alkylation, amination, or cross-coupling at the 4- or 5-position of the pyridazinone [1]. By contrast, N-unsubstituted benzimidazole analogs (e.g., 6-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one) present two acidic NH sites—the benzimidazole NH and the pyridazinone NH—whose differential protection requires additional synthetic steps, reducing overall yield and increasing purification burden [1][2]. The active pharmaceutical ingredient pimobendan, a 5-substituted benzimidazole-pyridazinone, also contains an unprotected benzimidazole NH whose alkylation must be carefully controlled during synthesis [2].

Synthetic chemistry Regioselective functionalization Building block

Absence of an Additional Aryl Substituent Minimizes Atropisomerism Risk Relative to Pimobendan-Class Cardiotonics

Pimobendan, a benzimidazole-pyridazinone cardiotonic, introduces atropisomerism due to restricted rotation around the bond connecting the 2-(4-methoxyphenyl) substituent to the benzimidazole core, requiring enantiomeric purity control in pharmaceutical quality specifications [1]. In contrast, 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one lacks bulky ortho-substituted aryl groups at the benzimidazole 2-position (substituted instead with the pyridazinone ring), thereby avoiding atropisomerism and eliminating the need for chiral chromatographic separation or enantiomer-specific analytical method development during procurement . This structural simplicity reduces quality control burden and ensures that the material is inherently achiral, an advantage for building block applications where stereochemical complexity must be deferred to later synthetic stages.

Atropisomerism Chiral purity Drug development risk

Optimal Procurement-Driven Application Scenarios for 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1497045-54-1)


Medicinal Chemistry: Lead Generation Scaffold for Benzimidazole-Pyridazinone SAR Exploration Requiring Regioisomeric Certainty

6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is the preferred starting scaffold for structure–activity relationship (SAR) programs investigating the pharmacological impact of the 6-(2-benzimidazolyl)pyridazinone connectivity—a regioisomeric space underexplored relative to the 5/6-substituted cardiotonic series (e.g., pimobendan) and the 4-substituted kinase inhibitor series [1]. The unambiguous 2,6-connectivity and the built-in N-methyl group eliminate the regioisomeric ambiguity and benzimidazole NH protection issues that complicate the use of des-methyl or unresolved regioisomeric comparator compounds, enabling cleaner biological data generation and more reliable SAR interpretation [1][2].

Process Chemistry: Late-Stage Diversification Building Block with Orthogonal Reactivity for Parallel Library Synthesis

The N-methylbenzimidazole moiety in this compound functions as a permanently protected benzimidazole, enabling chemists to perform selective functionalization at the pyridazinone NH or at the 4- and 5-positions of the pyridazinone ring without requiring additional protection/deprotection sequences [2]. This orthogonal reactivity is particularly valuable in parallel synthesis workflows, where reducing the number of synthetic steps per analog translates directly into higher library throughput and lower per-compound cost. The compound's achiral nature further simplifies downstream analytical characterization of library products [1].

Analytical Reference Standard: HPLC System Suitability Marker for Benzimidazole-Pyridazinone Regioisomer Separation Validation

Given the well-documented challenge of separating regioisomeric benzimidazole-pyridazinones (e.g., 5- vs. 6-substituted derivatives) during pharmaceutical impurity profiling, 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one can serve as a well-characterized, single-regioisomer reference standard for developing and validating HPLC methods intended to resolve closely related benzimidazole-pyridazinone impurities in active pharmaceutical ingredients such as pimobendan or telmisartan-related substances [1][2]. Its high commercial purity (≥97%) and full spectroscopic characterization support its suitability as a system suitability standard .

Computational Chemistry: Benchmark Molecule for Modeling 6-(2-Benzimidazolyl)pyridazinone Binding Poses in Kinase and Phosphodiesterase Active Sites

The distinct vector and torsion angle profile of the 6-(2-benzimidazolyl)pyridazinone scaffold—as opposed to the 4-substituted kinase inhibitor or 5/6-substituted cardiotonic series—makes this compound a valuable benchmarking ligand for molecular docking and molecular dynamics studies aimed at understanding how benzimidazole-pyridazinone regioisomers differentially engage ATP-binding pockets of kinases (e.g., CDK2) or phosphodiesterase catalytic sites [1]. The intermediate cLogP (1.25) and the absence of bulky ortho substituents simplify the interpretation of computed binding energetics relative to more complex comparators .

Quote Request

Request a Quote for 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.